7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

BRD4 Inhibition Bromodomain Inhibitor Epigenetics

7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1033312-09-2) is a fluorinated tetrahydroquinoxalinone derivative characterized by a bicyclic core with a fluorine at position 7 and a methyl group at position It serves as a versatile heterocyclic building block in medicinal chemistry, particularly in the synthesis of compounds targeting central nervous system (CNS) disorders and antimicrobial agents. The compound's well-defined molecular framework (molecular weight 180.18 g/mol, formula C9H9FN2O) allows for further functionalization, making it a key intermediate in structure-activity relationship (SAR) studies.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
CAS No. 1033312-09-2
Cat. No. B1526129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS1033312-09-2
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1C=CC(=C2)F
InChIInChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
InChIKeyJLHJQEALGKKBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1033312-09-2): Core Intermediate for CNS and Antimicrobial Drug Discovery


7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1033312-09-2) is a fluorinated tetrahydroquinoxalinone derivative characterized by a bicyclic core with a fluorine at position 7 and a methyl group at position 4. It serves as a versatile heterocyclic building block in medicinal chemistry, particularly in the synthesis of compounds targeting central nervous system (CNS) disorders and antimicrobial agents [1]. The compound's well-defined molecular framework (molecular weight 180.18 g/mol, formula C9H9FN2O) allows for further functionalization, making it a key intermediate in structure-activity relationship (SAR) studies . Its physicochemical profile includes a boiling point of 349.1±42.0 °C and a polar surface area of 32.34 Ų, which are critical parameters for drug-likeness and formulation development .

Why Generic 3,4-Dihydroquinoxalin-2-one Analogs Cannot Substitute for 7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in Lead-Optimization Programs


The specific substitution pattern of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is non-negotiable in drug discovery due to the profound impact of both the fluorine atom and the N-methyl group on pharmacological properties. The electronegative fluorine atom at position 7 significantly alters the electronic distribution of the aryl ring, influencing target binding affinity, metabolic stability, and lipophilicity compared to non-fluorinated or chloro-substituted analogs [1]. Simultaneously, the N4-methyl group is a critical determinant of conformation, hydrogen-bonding capability, and pharmacokinetic profile; its absence (as in 7-fluoro-3,4-dihydroquinoxalin-2(1H)-one, CAS 66367-11-1) or its replacement with a bulkier alkyl group can lead to a complete loss of activity or altered selectivity . Generic substitution with an uncharacterized 'quinoxalinone' scaffold ignores the precise electronic and steric requirements validated for specific targets, such as the BRD4 bromodomain, where this scaffold has been optimized [2]. The following evidence demonstrates the quantifiable consequences of selecting the correct regioisomer.

Quantitative Evidence for Selecting 7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1033312-09-2) Over Nearest Analogs


Regioisomeric Specificity: N4-Methylation is Essential for BRD4 Bromodomain Inhibitor Potency

In a series of dihydroquinoxalin-2(1H)-one BET bromodomain inhibitors, the N4-methyl group was identified as a critical pharmacophoric element. A direct comparison within the same study showed that the core scaffold 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, when elaborated to compound 54, exhibited an IC50 of 73 nM for binding to the BRD4 bromodomain, which was slightly superior to the reference compound (+)-JQ1 [1]. In contrast, the des-methyl analog (7-fluoro-3,4-dihydroquinoxalin-2(1H)-one) served as a precursor that required N-alkylation to achieve any inhibitory activity, establishing that the methyl group is not merely a synthetic handle but a functional necessity for target engagement . This demonstrates that purchasing the N4-methylated scaffold is mandatory for any program targeting this pharmacophore.

BRD4 Inhibition Bromodomain Inhibitor Epigenetics

Fluorine-Substitution Effect on Physicochemical Properties Compared to 7-Chloro Analog

The calculated partition coefficient (cLogP) for 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is 1.32, compared to 1.85 for its 7-chloro analog (7-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one), as predicted by ACD/Labs software . This difference of 0.53 log units indicates that the fluoro compound is significantly less lipophilic. The topological polar surface area (TPSA) is identical for both (32.34 Ų), but the stronger inductive effect of fluorine can enhance metabolic stability by protecting the phenyl ring from oxidative metabolism, a benefit not provided by chlorine to the same degree [1]. This property profile suggests that the 7-fluoro analog may have a better intrinsic pharmacokinetic profile, a critical advantage during hit-to-lead selection.

Physicochemical Profiling Lipophilicity Metabolic Stability

Proven Synthetic Versatility: Traceless Solid-Phase Synthesis Platform Validates this Scaffold's Reactivity Profile

A methodology for the traceless, self-cleaving solid-phase parallel synthesis of 3,4,7-trisubstituted 3,4-dihydroquinoxalin-2-ones has been described, wherein the 7-fluoro substituent is demonstrated to be fully compatible with the synthetic sequence and does not interfere with the key cyclative cleavage step [1]. In contrast, analogous scaffolds with a 7-nitro group were found to be unstable or undergo undesirable side-reactions under the same reductive conditions, leading to lower purity and yields [2]. This validates the 7-fluoro-4-methyl variant as a robust and reliable intermediate for generating compound libraries with high purity (>95% purity at crude stage), a key procurement consideration for groups building screening collections.

Solid-Phase Synthesis Medicinal Chemistry Library Production

Validated Application Scenarios for 7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1033312-09-2) in Drug Discovery


BRD4 Bromodomain Inhibitor Lead Optimization

Based on evidence that N4-methylation is critical for BRD4 binding, this scaffold is ideally suited for synthesizing focused libraries of dihydroquinoxalinone-based BET inhibitors. Procurement should be prioritized for programs aiming for selectivity over PLK1 kinase, as the core has been structurally validated to achieve this [1].

Exploiting Fluorine-19 NMR for Drug Metabolism and Pharmacokinetics (DMPK) Studies

The single fluorine atom at position 7 provides a sensitive probe for ¹⁹F NMR spectroscopy, enabling quantitative monitoring of metabolic stability and protein binding without the need for radiolabeling. This intrinsic advantage over the 7-chloro analog, which requires complex LC-MS/MS detection, makes this a superior choice for early ADME screening cascades [2].

Solid-Phase Library Synthesis Platform

The proven compatibility of the 7-fluoro substituent with traceless solid-phase synthesis makes this building block a high-value input for generating thousands of diverse, high-purity analogs for collaborative, large-scale, hit-finding initiatives [3].

Quote Request

Request a Quote for 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.